Apafant-d8

LC-MS/MS Bioanalysis Method Validation

Apafant-d8 is the definitive deuterated internal standard for the accurate LC-MS/MS quantitation of Apafant (WEB 2086) in biological matrices. With a +8 Da mass shift, it co-elutes identically with the analyte while providing distinct MRM channels, effectively compensating for matrix effects and ensuring regulatory-compliant bioanalytical method validation. Essential for PK, DDI, and formulation studies. Order now to ensure method robustness and data integrity.

Molecular Formula C24H24ClN5O2
Molecular Weight 449.9 g/mol
CAS No. 1185101-22-7
Cat. No. B564520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApafant-d8
CAS1185101-22-7
Synonyms4-[3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-oxopropyl]morpholine-d8;  WEB 2086BS-d8;  WEB 2086-d8; 
Molecular FormulaC24H24ClN5O2
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-].Cl
InChIInChI=1S/C24H23N5O2.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)28-23(30)21-4-3-13-26-22(21)27-16-18-9-14-29(31)15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,26,27)(H,28,30);1H
InChIKeyBEKJHBGMJHRUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apafant-d8 (CAS 1185101-22-7) Procurement Guide: Chemical Class and Baseline Specifications


Apafant-d8 is an octadeuterated stable isotope-labeled analog of the platelet-activating factor (PAF) receptor antagonist Apafant (also known as WEB 2086, CAS 105219-56-5) . It is classified as a thienotriazolodiazepine derivative, a chemical class known for its potent and selective antagonism of the PAF receptor [1]. As a deuterated internal standard (IS), its primary utility lies in analytical chemistry, specifically for the precise quantitation of unlabeled Apafant in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its unlabeled parent compound, Apafant, has been extensively characterized, demonstrating a Ki of 9.9 nM for binding to the human PAF receptor and has been studied in clinical trials for its pharmacokinetic (PK) properties [2].

Why Unlabeled Apafant (CAS 105219-56-5) Cannot Substitute for Apafant-d8 (CAS 1185101-22-7) in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, the internal standard (IS) must be chemically near-identical to the analyte to ensure co-extraction and co-ionization but must be chromatographically and spectrometrically distinguishable. Unlabeled Apafant fails this requirement because it is the analyte itself; it would co-elute and share the same mass-to-charge (m/z) transitions, making it impossible to differentiate from the endogenous or dosed analyte [1]. Deuterated analogs like Apafant-d8 solve this by introducing a mass shift (+8 Da) that allows for distinct multiple reaction monitoring (MRM) channels while preserving virtually identical physicochemical properties [2]. This is critical for compensating for ion suppression or enhancement (matrix effects) and variations in sample preparation, thereby ensuring the accuracy, precision, and robustness required for bioanalytical method validation and regulatory compliance [3].

Quantitative Differentiation Evidence for Apafant-d8 (CAS 1185101-22-7) as a Bioanalytical Internal Standard


Quantitative Advantage of Apafant-d8 as an Internal Standard for LC-MS/MS Assays

Apafant-d8 is designed specifically as a deuterated internal standard for the quantitation of Apafant . A defining feature is its mass difference relative to the unlabeled analyte: Apafant-d8 has a molecular weight of 464.01 g/mol (Formula: C22H14D8ClN5O2S) , compared to the unlabeled parent, which has a molecular weight of 455.96 g/mol (Formula: C22H22ClN5O2S) . This represents a mass shift of +8.05 Da due to the substitution of eight hydrogen atoms with eight deuterium atoms [1]. This mass difference is the foundational requirement for its use as an IS in LC-MS/MS, as it enables the mass spectrometer to distinguish between the two compounds despite their identical chemical behavior [2].

LC-MS/MS Bioanalysis Method Validation

Isotopic Purity of Apafant-d8: Minimizing Analytical Cross-Talk

A critical quality attribute for a deuterated internal standard is high isotopic purity, which minimizes the amount of unlabeled or under-labeled species that could contribute to the analyte signal and compromise quantitation accuracy. Vendors specify that Apafant-d8 is supplied with a high chemical purity (e.g., >98% ), and the high degree of deuteration is evident from the molecular formula (C22H14D8ClN5O2S) and the InChI key (JGPJQFOROWSRRS-JNJBWJDISA-N) which specifically denotes the deuterated form . While a specific isotopic purity percentage was not located in the accessible data, the standard practice for high-quality deuterated standards is to ensure minimal isotopic impurity [1]. This is in stark contrast to using an analog internal standard (e.g., a structurally similar but non-isotopic compound), which would have different extraction recovery and ionization efficiency, leading to inaccurate and imprecise results [2].

Isotopic Purity Analytical Chemistry Method Validation

Validated Pharmacological Activity of the Parent Compound (Apafant)

While Apafant-d8 is not a therapeutic agent, its utility as a bioanalytical tool is directly tied to the established pharmacology of its parent, Apafant (WEB 2086). Apafant is a potent and selective PAF receptor antagonist with a Ki of 9.9 nM for human PAF receptors . This high affinity has been confirmed across multiple studies and species, with reported IC50 values of 200 nM for inhibition of PAF binding to dog platelets and 360 nM for inhibition of PAF-induced human neutrophil aggregation [1]. This robust pharmacological characterization underpins the value of quantitating Apafant in biological samples during drug discovery and development. Without these validated assays using an IS like Apafant-d8, the relationship between dose, exposure, and pharmacodynamic effect could not be accurately established [2].

PAF Antagonist Pharmacology In vitro

Defined Pharmacokinetic Parameters of the Parent Compound in Humans

The clinical development of Apafant provides a well-defined pharmacokinetic (PK) context that highlights the importance of precise quantitation. In healthy volunteers, oral Apafant is rapidly absorbed with a tmax of 1-2 hours and exhibits linear pharmacokinetics [1]. The drug is approximately 60% plasma protein bound with a mean volume of distribution of 28 L [1]. This established human PK profile creates a strong precedent for future studies, including drug-drug interaction (DDI) studies, new formulation development, or research into novel therapeutic applications, all of which would rely on a validated LC-MS/MS method employing an internal standard like Apafant-d8 to generate reliable exposure data [2].

Pharmacokinetics Clinical Trial Apafant

Validated Research and Industrial Applications of Apafant-d8 (CAS 1185101-22-7)


Development and Validation of a Bioanalytical Method for Apafant

This is the primary and most direct application. When establishing a new LC-MS/MS method to quantify Apafant in plasma, urine, or other biological matrices, Apafant-d8 is the required internal standard. Its use is essential for generating the validation data (accuracy, precision, recovery, matrix effect, stability) mandated by regulatory guidance, which is a prerequisite for supporting preclinical and clinical studies [1].

Supporting Clinical or Preclinical Pharmacokinetic (PK) Studies

Building on the existing clinical PK data for Apafant [2], Apafant-d8 is critical for accurately measuring drug concentrations in any subsequent study. This includes new Phase I trials, drug-drug interaction (DDI) assessments, or studies in special populations, where precise quantitation is essential for establishing safety and efficacy. The use of a stable-labeled IS ensures that resulting PK parameters (Cmax, AUC, t1/2) are reliable and comparable across studies [3].

Investigating the Pharmacological Role of PAF in Disease Models

In fundamental research exploring the role of the PAF pathway in inflammation, cancer, or other diseases, Apafant is used as a chemical probe . To correlate a biological effect with drug exposure in an in vitro or in vivo model, accurate quantitation of Apafant concentrations in the experimental system is required. Apafant-d8 enables this quantitation, strengthening the scientific conclusions by establishing a clear exposure-response relationship [4].

Pharmacokinetic Profiling in New Formulation Development

If a new formulation or delivery method for Apafant is being investigated (e.g., a slow-release injectable or an inhaled formulation [2]), a validated LC-MS/MS assay with Apafant-d8 is essential. It allows researchers to compare the PK profile of the new formulation against the established oral PK data [2], providing a quantitative basis for selecting the most promising candidate for further development.

Technical Documentation Hub

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